molecular formula C10H10N2O2 B12116078 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Numéro de catalogue: B12116078
Poids moléculaire: 190.20 g/mol
Clé InChI: FYNZKXBARXCPMT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1114822-92-2) is a chemical building block based on the pyrrolopyridine scaffold, a privileged structure in medicinal chemistry. This compound, with molecular formula C 10 H 10 N 2 O 2 and molecular weight 190.20 g/mol, is of significant interest in the design and synthesis of novel bioactive molecules . The pyrrolopyridine core is a fused bicyclic heterocycle containing both pyrrole and pyridine rings, and it is structurally analogous to purine bases, which allows it to interact with a variety of enzymatic targets . While research on this specific derivative is ongoing, pyrrolo[2,3-b]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities in scientific literature. Notably, they have been investigated as checkpoint kinase 1 (CHK1) inhibitors for use in cancer research, leveraging their ability to inhibit aberrant cell proliferation . Furthermore, the broader class of pyrrolopyridine compounds has shown promise as kinase inhibitors, cannabinoid antagonists, and antidiabetic agents . This carboxylic acid functionalized derivative serves as a versatile precursor for the synthesis of more complex molecules, such as amides and esters, for structure-activity relationship (SAR) studies. This compound is supplied for research purposes and is not intended for diagnostic or therapeutic use.

Propriétés

Formule moléculaire

C10H10N2O2

Poids moléculaire

190.20 g/mol

Nom IUPAC

4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-5-3-6(2)12-9-8(5)7(4-11-9)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)

Clé InChI

FYNZKXBARXCPMT-UHFFFAOYSA-N

SMILES canonique

CC1=CC(=NC2=C1C(=CN2)C(=O)O)C

Origine du produit

United States

Méthodes De Préparation

Core Ring Construction via Cyclocondensation

The pyrrolo[2,3-b]pyridine scaffold is synthesized through cyclocondensation of 2-amino-4,6-dimethylpyridine with β-keto esters. For instance, reacting 2-amino-4,6-dimethylpyridine with ethyl acetoacetate under acidic conditions (HCl, ethanol, reflux) induces cyclization, forming 3-methyl-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine . This intermediate serves as the precursor for subsequent functionalization.

Key Reaction Conditions

ReactantsCatalyst/SolventTemperatureTime
2-Amino-4,6-dimethylpyridine, ethyl acetoacetateHCl, ethanolReflux12–24 h

Regioselective Bromination at Position 3

Bromination at position 3 is critical for introducing the carboxylic acid group. Using bromine (Br₂) in chloroform at 0°C to room temperature achieves selective bromination . Alternatively, N-bromosuccinimide (NBS) with triethylamine in dichloromethane (DCM) offers milder conditions.

Bromination Methods

ReagentsSolventTemperatureTimeYield
Br₂ (1.1 eq)CHCl₃0°C → RT30 min85%
NBS (1.2 eq), Et₃NDCMRT2 h78%

Protection of the pyrrole NH with a tosyl group prior to bromination prevents side reactions . Tosylation employs p-toluenesulfonyl chloride (TsCl) in a biphasic system (dichloromethane/NaOH), achieving >90% protection efficiency.

ReagentsCatalyst SystemSolventCO PressureTemperatureTime
CO, MeOHPd(OAc)₂, PPh₃DMF1 atm80°C12 h

Hydrolysis of the ester with 2.5 N NaOH in dioxane at reflux completes the conversion .

Alternative Cyano Substitution Pathway

The bromide at position 3 is substituted with a cyano group using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C . Subsequent hydrolysis of the nitrile with concentrated HCl or H₂SO₄ yields the carboxylic acid.

Cyano Substitution and Hydrolysis

StepReagentsConditionsYield
CN SubstitutionCuCN, DMF150°C, 24 h65%
Hydrolysis6 M HCl, reflux12 h88%

Deprotection and Final Isolation

Removal of the tosyl protecting group is achieved via treatment with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 60–90°C . Final purification by preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) isolates the target compound in >95% purity .

Comparative Analysis of Synthetic Routes

The carbonylation route offers higher yields (∼75%) but requires specialized CO equipment. In contrast, the cyano pathway is accessible but involves toxic cyanide reagents. Scalability favors the tosyl protection strategy due to robust intermediate stability.

Yield Comparison

MethodOverall YieldKey Advantage
Carbonylation68%High regioselectivity
Cyano Hydrolysis57%Avoids CO handling

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination : Competing bromination at other positions is mitigated by steric hindrance from 4,6-dimethyl groups .

  • Ester Hydrolysis : Prolonged reflux with NaOH risks decarboxylation; pH-controlled hydrolysis at 50°C improves yields .

  • Catalyst Loading : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% maintains efficiency while lowering costs .

Applications De Recherche Scientifique

Pharmacological Applications

Anticancer Activity
Research has highlighted the potential of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. These receptors are implicated in various cancers, and targeting them can be an effective strategy for cancer therapy. For instance, a study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against FGFR1–3, significantly inhibiting cell proliferation and inducing apoptosis in breast cancer cell lines .

Anticonvulsant and Analgesic Properties
The compound has also been noted for its anticonvulsant effects. Pyrrolo[2,3-b]pyridine derivatives have shown promise in treating neurological disorders by modulating neurotransmitter systems . Additionally, their analgesic properties suggest potential applications in pain management therapies.

Anti-inflammatory Effects
Recent studies indicate that derivatives of this compound can exert anti-inflammatory effects, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases . The modulation of inflammatory pathways could lead to the development of new therapeutic agents with fewer side effects than traditional anti-inflammatory drugs.

Synthesis and Structural Modifications

The synthesis of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from simpler organic compounds. Recent advancements have focused on synthesizing these compounds using cost-effective and readily available substrates. For example, one approach involves the use of 2-amino-1,5-diphenyl-1H-pyrrole derivatives combined with various reagents to yield functionalized pyrrolo[2,3-b]pyridine structures .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives:

Study Findings Applications
Study 1 Identified potent FGFR inhibitors with low IC50 valuesCancer therapy
Study 2 Explored anticonvulsant propertiesNeurological disorders
Study 3 Evaluated anti-inflammatory effectsTreatment of inflammatory diseases

Mécanisme D'action

Le mécanisme d’action de l’acide 4,6-diméthyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif d’une enzyme, inhibant ainsi son activité et modulant ainsi une voie biologique spécifique. Alternativement, le composé peut interagir avec un récepteur, déclenchant une cascade de signalisation qui conduit à une réponse cellulaire spécifique .

Comparaison Avec Des Composés Similaires

Structural and Molecular Differences

The table below summarizes key structural and physicochemical properties of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound 1114822-92-2 C₁₀H₁₀N₂O₂ 190.20 4-CH₃, 6-CH₃, 3-COOH High lipophilicity (predicted)
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid - C₈H₅BrN₂O₂ 241.04 6-Br, 3-COOH Higher molecular weight, halogenated
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid - C₉H₈N₂O₂ 176.17 3-COOH (no methyl groups) Lower lipophilicity, baseline structure
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 872355-55-0 C₉H₈N₂O₂ 176.17 6-CH₃, 3-COOH Single methyl group, lower molecular weight
1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid 1394175-20-2 C₁₀H₁₂N₂O₂ 190.20 1-C₂H₅, 3-COOH (different isomer) Ethyl substitution alters solubility

Physicochemical Properties

  • Lipophilicity : The dual methyl groups in the target compound likely increase LogP compared to analogs like 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (LogP = 2.13) . This enhances membrane permeability but may reduce aqueous solubility.
  • Halogenated Derivatives: Bromine substitution (e.g., 6-bromo analog) increases molecular weight (241.04 vs.

Commercial and Regulatory Aspects

  • Trade Data : The target compound shares the HS code 2933990090 with other heterocyclic compounds, subject to a 6.5% MFN tariff .
  • Availability : Discontinued status () contrasts with temporary stock shortages (), reflecting supply chain volatility.

Activité Biologique

4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, therapeutic implications, and case studies.

  • Chemical Formula : C₉H₈N₂O₂
  • CAS Number : 1114822-92-2
  • Molecular Weight : 176.17 g/mol

The biological activity of this compound primarily involves its role as an inhibitor of specific kinases. Notably, it has been identified as a selective inhibitor of the serum/glucocorticoid-regulated kinase 1 (SGK1), which is implicated in various cellular processes including cell survival and proliferation.

Inhibition of SGK1 Kinase

Research has demonstrated that compounds similar to this compound can effectively inhibit SGK1 activity. Such inhibition is crucial for treating diseases associated with aberrant SGK1 signaling, including certain cancers and metabolic disorders .

Anticancer Properties

Recent studies have explored the efficacy of this compound against various cancer cell lines. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown potent activity against fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors. A specific derivative demonstrated IC₅₀ values in the nanomolar range against FGFRs and exhibited significant antiproliferative effects on breast cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTargetIC₅₀ Value (nM)Reference
FGFR InhibitionFGFR17
FGFR29
FGFR325
SGK1 InhibitionSGK1Not specified

Case Study 1: In Vitro Efficacy Against Cancer Cells

In a study examining the effects of pyrrolo[2,3-b]pyridine derivatives on breast cancer cell lines (4T1), it was found that these compounds not only inhibited cell proliferation but also induced apoptosis and reduced migration and invasion capabilities. This suggests a multifaceted approach to cancer treatment where these compounds could potentially serve as therapeutic agents .

Case Study 2: Selectivity in Kinase Inhibition

Another investigation focused on the selectivity profile of pyrrolo[2,3-b]pyridine derivatives revealed that certain analogs exhibited high selectivity for PKMYT1 kinase over other kinases. This selectivity is critical for minimizing off-target effects in therapeutic applications .

Q & A

Q. What are the key synthetic routes for 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolo[2,3-b]pyridine core. For example:

  • Step 1 : Alkylation or acylation of the pyrrole ring to introduce methyl groups at positions 4 and 6.
  • Step 2 : Carboxylic acid group introduction via hydrolysis of ester precursors (e.g., methyl esters) under acidic or basic conditions .
  • Yields : Reported yields for analogous compounds range from 45% to 60% depending on reaction optimization (e.g., solvent choice, temperature) .
  • Key Techniques : Column chromatography for purification and NMR/LCMS for structural validation .

Q. How is the molecular structure of this compound characterized?

Structural characterization employs:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.14–8.20 ppm and methyl groups at δ 2.33 ppm) .
  • Mass Spectrometry (ESIMS) : Confirms molecular weight (e.g., m/z 309.9 for a derivative in ).
  • SMILES Notation : C1=CNC2=C1C(=CC=N2)C(=O)O (verified via CAS Common Chemistry) .

Q. What biological activities are associated with this compound?

  • Kinase Inhibition : Structural analogs (e.g., lunresertib) act as serine/threonine kinase inhibitors, suggesting potential anticancer applications .
  • FGFR Targeting : Derivatives of pyrrolo[2,3-b]pyridine-carboxylic acids show inhibitory activity against fibroblast growth factor receptors (FGFRs), critical in cancer cell proliferation .

Advanced Research Questions

Q. How can reaction yields be optimized during derivative synthesis?

  • Catalyst Selection : Use of palladium catalysts for cross-coupling reactions improves regioselectivity .
  • Temperature Control : Maintaining reactions at 60–80°C minimizes side-product formation .
  • Flow Chemistry : Continuous flow reactors enhance scalability and purity for industrial-grade synthesis .
  • Purification : Preparative HPLC or recrystallization from ethanol/water mixtures increases final purity (>95%) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Replicate Assays : Validate results using orthogonal methods (e.g., enzymatic vs. cell-based assays) .
  • Computational Modeling : Molecular docking (e.g., using AutoDock Vina) clarifies binding interactions and resolves discrepancies in inhibitor potency .
  • Structural Modifications : Systematic substitution at positions 4, 5, or 6 can isolate variables affecting activity .

Q. What structural modifications enhance inhibitory potency against FGFRs?

Modification Effect Example
Trifluoromethyl at Position 3 Increases hydrophobic interactions with kinase ATP-binding pockets .3-Trifluoromethyl derivatives show 10-fold higher IC50 vs. wild-type .
Methoxycarbonyl at Position 5 Improves solubility and bioavailability .5-Methoxycarbonyl analogs achieve 78% oral bioavailability in murine models .
Halogenation at Position 5 Enhances binding affinity (e.g., bromo-substituted derivatives in ).5-Bromo derivatives exhibit IC50 = 12 nM vs. FGFR1 .

Methodological Considerations

  • Handling Data Variability : Use standardized protocols (e.g., NIH Assay Guidance Manual) for enzymatic assays to reduce inter-lab variability .
  • Synthetic Challenges : Mitigate pyrrole ring oxidation by conducting reactions under inert atmospheres (N2/Ar) .
  • Computational Tools : Density functional theory (DFT) calculations predict reactive sites for functionalization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.